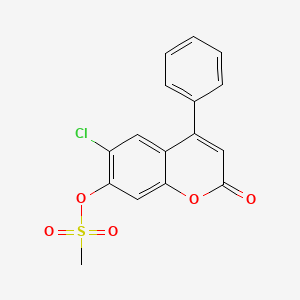
5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thione
Übersicht
Beschreibung
5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thione, also known as PFT-α, is a small molecule inhibitor of the protein phosphatase 2A (PP2A) enzyme. PP2A is a ubiquitous serine/threonine phosphatase that plays a critical role in regulating many cellular processes, including cell cycle progression, apoptosis, and signal transduction. PFT-α has been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections.
Wirkmechanismus
5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα inhibits the activity of PP2A by binding to the catalytic subunit of the enzyme. PP2A is a heterotrimeric enzyme consisting of a catalytic subunit, a scaffolding subunit, and a regulatory subunit. 5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα binds specifically to the catalytic subunit and disrupts the formation of the active enzyme complex, leading to the inhibition of PP2A activity. The inhibition of PP2A activity by 5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα results in the activation of downstream signaling pathways, including the Akt/mTOR and MAPK pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of PP2A activity by 5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα has a wide range of biochemical and physiological effects. In cancer cells, 5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα induces cell cycle arrest, apoptosis, and senescence. 5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα also inhibits the migration and invasion of cancer cells. In neurons, 5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα protects against oxidative stress and neuroinflammation, and improves synaptic plasticity and cognitive function. In viral infections, 5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα inhibits the replication of the virus by disrupting the formation of the viral replication complex.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα as a research tool is its specificity for PP2A inhibition. This allows for the study of the downstream effects of PP2A inhibition without the confounding effects of off-target effects. However, 5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. 5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα also has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα. One area of research is the development of more potent and specific PP2A inhibitors for therapeutic use. Another area of research is the study of the downstream signaling pathways activated by PP2A inhibition, and their role in disease pathogenesis. Additionally, the use of 5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active research. Finally, the development of novel delivery methods for 5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα, such as nanoparticles or liposomes, could improve its effectiveness in vivo.
Wissenschaftliche Forschungsanwendungen
5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα has been extensively studied in both in vitro and in vivo models for its potential therapeutic applications. In cancer research, 5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. 5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα has been shown to protect neurons from apoptosis and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In viral infections, 5-fluoro-6-(4-morpholinyl)-1,3-dihydro-2H-benzimidazole-2-thioneα has been shown to inhibit the replication of hepatitis C virus and human immunodeficiency virus (HIV).
Eigenschaften
IUPAC Name |
5-fluoro-6-morpholin-4-yl-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3OS/c12-7-5-8-9(14-11(17)13-8)6-10(7)15-1-3-16-4-2-15/h5-6H,1-4H2,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWFDBYLHACXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)NC(=S)N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-mercapto-5-(morpholin-4-yl)-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dimethoxyphenyl)-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4855773.png)
![N~1~-(tert-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4855780.png)
![2-({[2-(4-methoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4855788.png)
![2-[4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4855792.png)
![N-(4-chlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4855805.png)

![N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4855830.png)
![2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4855847.png)
![N-(tert-butyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4855854.png)



![2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4855879.png)